molecular formula C24H21ClN2OS B2725113 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 450349-54-9

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No.: B2725113
CAS No.: 450349-54-9
M. Wt: 420.96
InChI Key: NTBBBNHYLUQTDQ-UHFFFAOYSA-N
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Description

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN2OS and its molecular weight is 420.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Conformational Studies : Research into compounds with similar structural frameworks, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, highlights the importance of conformational analysis. These studies provide insights into the preferred conformations of molecules, which can have significant implications for their reactivity and interactions with biological targets (Ishmaeva et al., 2015).

Vibrational Spectroscopic Signatures : The characterization of molecules closely related to the specified compound, through techniques such as Raman and Fourier transform infrared spectroscopy, aids in understanding their vibrational signatures. This is crucial for identifying functional groups and predicting molecular behavior (Jenepha Mary et al., 2022).

Pharmacological Potential

Antibacterial Activity : Certain derivatives, like N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, have shown promise as antibacterial agents against both gram-negative and gram-positive bacteria. Such studies are fundamental in the search for new therapeutic agents (Siddiqui et al., 2014).

Molecular Docking and Anti-inflammatory Potential : Design-based synthesis and molecular docking analysis of compounds within this chemical class can reveal their potential as anti-inflammatory drugs. The understanding of how these molecules interact with biological targets, such as the cyclooxygenase enzymes, is vital for drug development (Al-Ostoot et al., 2020).

Material Science Applications

Polymer Synthesis : The creation of transparent aromatic polyimides from thiophenyl-substituted benzidines demonstrates the versatility of similar compounds in material science. These polymers' high refractive indices and low birefringences make them suitable for optical applications (Tapaswi et al., 2015).

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-17-6-12-20(13-7-17)26-24(28)16-29-23-15-27(22-5-3-2-4-21(22)23)14-18-8-10-19(25)11-9-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBBBNHYLUQTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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